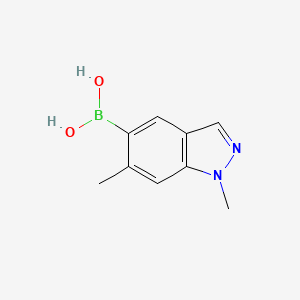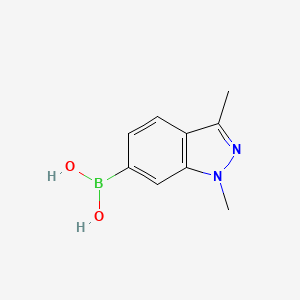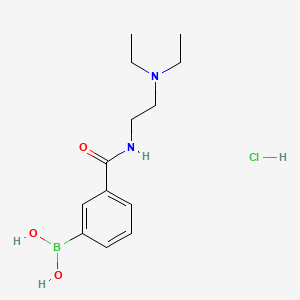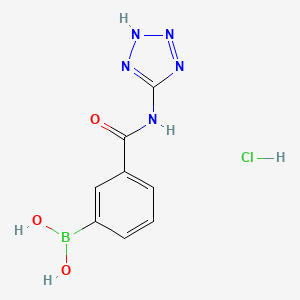
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid
Overview
Description
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid, also known as l-alanosine, is a novel amino acid that has recently been studied for its potential applications in scientific research. L-alanosine is an enantiomer of alanosine, which is an amino acid found in certain bacteria, fungi, and plants. It has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in scientific research.
Scientific Research Applications
L-alanosine has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. This makes it a useful tool for studying the metabolism of amino acids in various organisms. Additionally, (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of different compounds on cellular processes.
Mechanism Of Action
The mechanism of action of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid is not yet fully understood. However, it is believed that (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid acts as an inhibitor of the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. Additionally, it has been found to have a variety of biochemical and physiological effects, which suggests that it may act as a modulator of cellular processes.
Biochemical and Physiological Effects
L-alanosine has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme alanine aminotransferase, which is involved in the metabolism of amino acids. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects, suggesting that it may be useful in the treatment of various diseases. It has also been found to have a variety of other effects, including the inhibition of cell proliferation and the modulation of gene expression.
Advantages And Limitations For Lab Experiments
L-alanosine has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it useful for long-term experiments. Additionally, it is relatively safe and non-toxic, making it suitable for use in a variety of experiments. However, (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid does have some limitations for lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, making it difficult to store and use in experiments.
Future Directions
There are a variety of potential future directions for the study of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be done to explore its potential applications in the treatment of various diseases. Additionally, further studies could be done to explore its potential use as a tool for studying the metabolism of amino acids in various organisms. Finally, further studies could be done to explore the potential use of (2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid as a tool for modulating gene expression.
properties
IUPAC Name |
(2S)-3-hydroxy-2-(2-methylpropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)6(10)8-5(3-9)7(11)12/h4-5,9H,3H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFPFCSTSMYJB-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-(2-methylpropanamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-methylpiperazine hydrochloride](/img/structure/B1387130.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)
![1-[4-(Ethylsulphonyl)phenyl]homopiperazine hydrochloride](/img/structure/B1387133.png)
![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)





![4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1387143.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]homopiperazine hydrochloride](/img/structure/B1387147.png)
